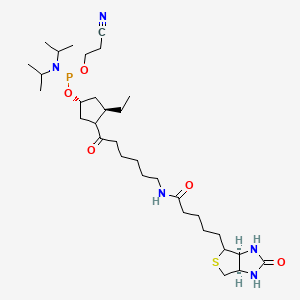

Biotin phosphoramidite (hydroxyprolinol)

Description

Biotin phosphoramidite (hydroxyprolinol) is a non-nucleosidic modifier reagent designed for synthesizing biotinylated oligonucleotides. Its hydroxyprolinol core facilitates the introduction of biotin at the 5'-, 3'- (via universal CPG supports), and internal positions of oligonucleotides. The compound features a dimethoxytrityl (DMT) protective group, enabling purification via C18 cartridges or reverse-phase HPLC.

Structure

2D Structure

Properties

Molecular Formula |

C32H56N5O5PS |

|---|---|

Molecular Weight |

653.9 g/mol |

IUPAC Name |

5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[6-[(2R,4R)-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-2-ethylcyclopentyl]-6-oxohexyl]pentanamide |

InChI |

InChI=1S/C32H56N5O5PS/c1-6-24-19-25(42-43(41-18-12-16-33)37(22(2)3)23(4)5)20-26(24)28(38)13-8-7-11-17-34-30(39)15-10-9-14-29-31-27(21-44-29)35-32(40)36-31/h22-27,29,31H,6-15,17-21H2,1-5H3,(H,34,39)(H2,35,36,40)/t24-,25-,26?,27+,29?,31+,43?/m1/s1 |

InChI Key |

FAZGOTPUJGOLES-VETMYCSXSA-N |

Isomeric SMILES |

CC[C@@H]1C[C@H](CC1C(=O)CCCCCNC(=O)CCCCC2[C@@H]3[C@H](CS2)NC(=O)N3)OP(N(C(C)C)C(C)C)OCCC#N |

Canonical SMILES |

CCC1CC(CC1C(=O)CCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)OP(N(C(C)C)C(C)C)OCCC#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₅₁H₇₁N₆O₈PS

- Molecular Weight : 959.18 g/mol

- Solubility : Compatible with MeCN, DCM, and THF.

- Applications: Versatile biotinylation for probes, affinity purification, and diagnostic assays.

Comparison with Similar Compounds

2.1 Structural and Functional Differences

The table below summarizes critical distinctions between biotin phosphoramidite (hydroxyprolinol) and analogous reagents:

2.2 Key Differentiators

- Spacer Design: Hydroxyprolinol’s rigid prolinol-derived spacer contrasts with flexible TEG or aminohexanol spacers. This rigidity may influence biotin orientation in streptavidin binding . Photocleavable (PC) variants enable biotin removal post-purification, a feature absent in hydroxyprolinol-based reagents .

- Synthetic Simplicity: Unlike serinol-backed reagents requiring acidic deprotection, hydroxyprolinol-based synthesis uses standard ammonia-based deprotection .

- Protection Strategy: DMT protection in hydroxyprolinol aids purification, while serinol-based reagents use t-butylbenzoyl to block unwanted reactions .

2.3 Application-Specific Advantages

- Affinity Purification: Hydroxyprolinol’s DMT group simplifies HPLC purification, whereas PC Biotin allows post-capture cleavage .

- Steric Hindrance: TEG spacers (longer, flexible) may outperform hydroxyprolinol in assays requiring streptavidin access to buried biotin .

- Cost and Availability: Hydroxyprolinol reagents are commercially available in bulk (up to 10 g), with pricing transparency compared to specialized reagents like PC Biotin .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.